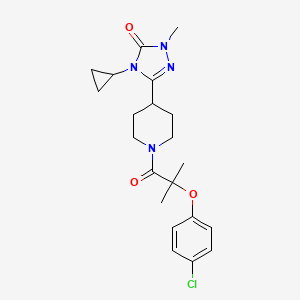
3-(1-(2-(4-chlorophénoxy)-2-méthylpropanoyl)pipéridin-4-yl)-4-cyclopropyl-1-méthyl-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H27ClN4O3 and its molecular weight is 418.92. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Déboronation protocatalytique
La déboronation protocatalytique à base de radicaux du composé a suscité l'intérêt en synthèse organique. Les esters boriques de pinacol, dont ce composé, servent de blocs de construction précieux. Alors que la fonctionnalisation de la déboronation des esters boriques alkyles est bien établie, la déboronation proto est moins explorée. Cependant, les progrès récents ont permis la déboronation protocatalytique d'esters boriques alkyles primaires, secondaires et tertiaires. Cette méthode permet la hydrométhylation anti-Markovnikov formelle des alcènes, une transformation auparavant inconnue. En couplant la déboronation proto à une homologation Matteson–CH₂–, les chercheurs ont réalisé cette fonctionnalisation précieuse des alcènes. Notamment, cette séquence a été appliquée au (−)-Δ8-THC et au cholestérol protégés par un méthoxy, démontrant sa polyvalence .
Synthèse totale de produits naturels
La déboronation proto du composé a trouvé une application dans la synthèse totale de produits naturels. Par exemple :
- Indolizidine 209B: La même stratégie a également été utilisée dans la synthèse totale formelle de l'indolizidine 209B, un autre produit naturel intéressant. Cela démontre l'utilité du composé dans la construction de molécules complexes .
Couplage de Suzuki–Miyaura
Bien que ce ne soit pas directement lié à ce composé, il est essentiel de mentionner le contexte plus large. Les composés organoborés, y compris les esters boriques, jouent un rôle crucial dans le couplage de Suzuki–Miyaura, une puissante réaction de couplage croisé. La stabilité du composé et sa facilité de purification en font un choix attrayant pour de telles transformations .
Transformations de groupe fonctionnel
La partie bore des esters boriques de pinacol peut être convertie en divers groupes fonctionnels. Ces transformations comprennent les oxydations, les aminations, les halogénations et les formations de liaisons C–C (alcénylations, alcynylations et arylations). Les chercheurs ont tiré parti de la stabilité du composé pour réaliser ces transformations diverses .
Réactions d'hydroboration
Historiquement, les réactions d'hydroboration ont été essentielles pour accéder aux composés organoborés. La partie ester borique du composé, étant stable à température ambiante et disponible dans le commerce, a considérablement élargi la portée de la chimie du bore. Notamment, l'introduction de la partie ester borique plus stable a facilité diverses applications synthétiques .
Réactions croisées radical-polaire
Les réactions croisées radical-polaires, où les parties bore restent dans le produit, bénéficient de la stabilité du composé. Ces réactions impliquent la formation de liaisons C–C et sont précieuses en synthèse organique .
En résumé, les propriétés uniques de ce composé permettent des applications diverses dans de multiples domaines, de la synthèse totale aux transformations de groupe fonctionnel. Sa stabilité et sa polyvalence en font un candidat intéressant pour des recherches et un développement supplémentaires. 🌟
Propriétés
IUPAC Name |
5-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O3/c1-21(2,29-17-8-4-15(22)5-9-17)19(27)25-12-10-14(11-13-25)18-23-24(3)20(28)26(18)16-6-7-16/h4-5,8-9,14,16H,6-7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSYNLZTCZADRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)C2=NN(C(=O)N2C3CC3)C)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,7,9-trimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2525708.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2525710.png)
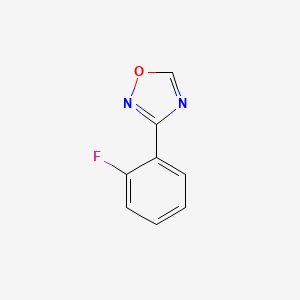
![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2525713.png)
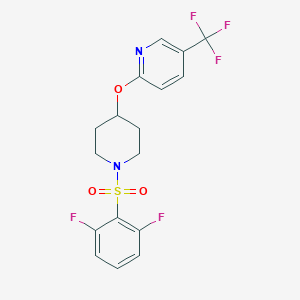
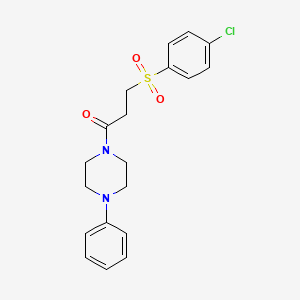
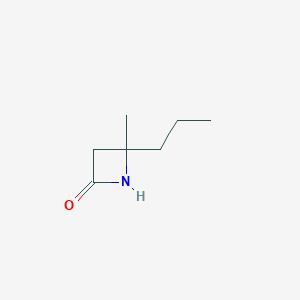
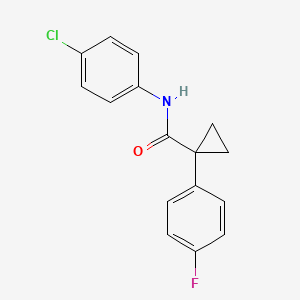
![5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2525727.png)
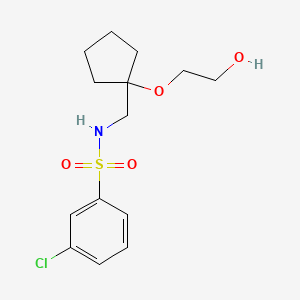
![4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one](/img/structure/B2525729.png)
![2-Phenylimidazo[2,1-a]phthalazin-6-amine](/img/structure/B2525730.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2525731.png)
